2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide
Overview
Description
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide is an organic compound with the molecular formula C9H9Cl2NOS It is a derivative of acetamide, featuring a thiophene ring substituted with chlorine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxaldehyde and N-methylacetamide.
Reaction: The aldehyde group of 5-chlorothiophene-2-carboxaldehyde is reacted with N-methylacetamide in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding amine derivatives.
Scientific Research Applications
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving thiophene derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide
- 5-chlorothiophene-2-carboxaldehyde
- 2-acetyl-5-chlorothiophene
Comparison
- 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide : Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
- 5-chlorothiophene-2-carboxaldehyde : A precursor in the synthesis of the target compound, lacks the acetamide moiety.
- 2-acetyl-5-chlorothiophene : Contains an acetyl group instead of the acetamide moiety, which may influence its chemical properties and applications.
The uniqueness of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide lies in its specific substitution pattern and the presence of both chlorine and acetamide functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NOS/c1-11(8(12)4-9)5-6-2-3-7(10)13-6/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMBJEKDTRNUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(S1)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195181 | |
Record name | 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851269-15-3 | |
Record name | 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851269-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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